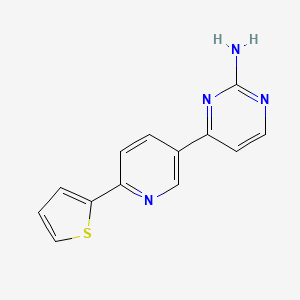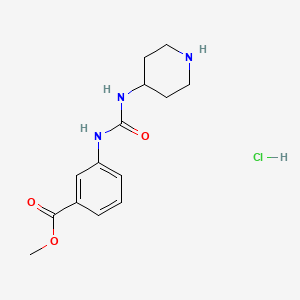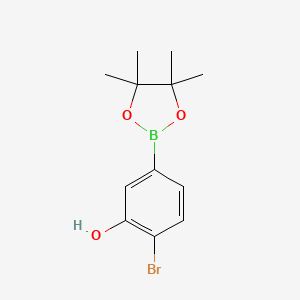
(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine
Vue d'ensemble
Description
“(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1696194-38-3 . It has a molecular weight of 154.21 . The IUPAC name for this compound is (1-(tert-butyl)-1H-1,2,4-triazol-5-yl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N4/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Applications De Recherche Scientifique
Crystal Structure Research
The compound has been used in the study of crystal structures. For instance, it was used in the synthesis of a complex molecule, the tetradentate ligand N1,N3-bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methylene]-2,2-dimethyl- propane-1,3-diamine, which coordinates to the FeIIion through the N atoms of the 1,2,3-triazole and aldimine groups .
Magnetism Research
The compound has been used in the study of magnetism. The average Fe—N bond distance in the aforementioned complex indicates the high-spin state of the FeIIion, which does not change upon cooling, as demonstrated by low-temperature magnetic susceptibility measurements .
Energy Frameworks
The compound has been used in the study of energy frameworks. DFT calculations of energy frameworks at the B3LYP/6–31 G(d,p) theory level were performed to account for the interactions involved in the crystal structure .
Antioxidant Research
The compound has been used in the study of antioxidants. It was tested for its antioxidant properties and its ability to inhibit soybean lipoxygenase (LOX) .
Anti-inflammatory Research
The compound has been used in the study of anti-inflammatory activities. It was found to be a potent LOX inhibitor, which suggests potential anti-inflammatory activity .
Ligand for Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The compound has been used as a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity .
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mécanisme D'action
Target of Action
The primary target of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is the copper (I) ion . This compound acts as a ligand, binding to the copper (I) ion and stabilizing it in the reaction environment .
Mode of Action
(1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine interacts with its target, the copper (I) ion, through a process known as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This interaction accelerates reaction rates and suppresses cell cytotoxicity .
Biochemical Pathways
The compound’s interaction with the copper (I) ion affects the biochemical pathway of the CuAAC reaction . This reaction is a cornerstone of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Pharmacokinetics
The compound is described as water-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed in the body.
Result of Action
The result of the action of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is the acceleration of reaction rates and suppression of cell cytotoxicity in the CuAAC reaction . This makes the compound desirable for bioconjugation in diverse chemical biology experiments .
Action Environment
The action of (1-tert-butyl-1H-1,2,4-triazol-5-yl)methanamine is influenced by the reaction environment. Its water solubility allows it to function effectively in aqueous environments .
Propriétés
IUPAC Name |
(2-tert-butyl-1,2,4-triazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-7(2,3)11-6(4-8)9-5-10-11/h5H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDAQUIRZHEBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one hydrochloride](/img/structure/B1448955.png)
![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

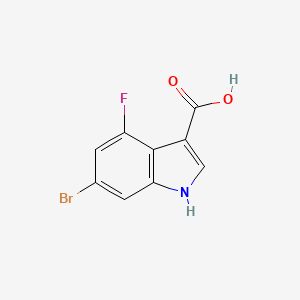
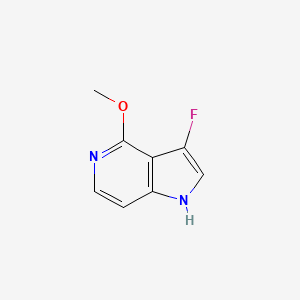
![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)

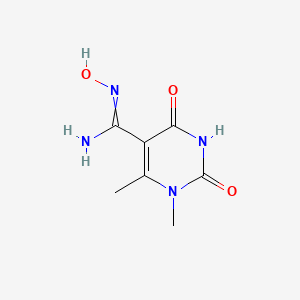
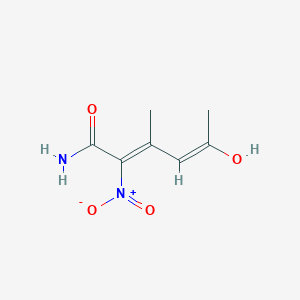
![4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid](/img/structure/B1448970.png)
